molecular formula C20H26N2O2S B11318656 4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11318656
M. Wt: 358.5 g/mol
InChI Key: QCTCXEDSTVROGO-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-methoxybenzoyl chloride and 2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethylamine. These intermediates are then coupled under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile employed .

Scientific Research Applications

4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic effects, including its role as a ligand in receptor studies.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, piperidinyl, and thiophenyl groups makes it a versatile compound for various research applications .

Properties

Molecular Formula

C20H26N2O2S

Molecular Weight

358.5 g/mol

IUPAC Name

4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-thiophen-2-ylethyl]benzamide

InChI

InChI=1S/C20H26N2O2S/c1-15-9-11-22(12-10-15)18(19-4-3-13-25-19)14-21-20(23)16-5-7-17(24-2)8-6-16/h3-8,13,15,18H,9-12,14H2,1-2H3,(H,21,23)

InChI Key

QCTCXEDSTVROGO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)OC)C3=CC=CS3

Origin of Product

United States

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